molecular formula C19H35N3O4S B1665235 N-acetylleucyl-leucyl-methioninal CAS No. 110115-07-6

N-acetylleucyl-leucyl-methioninal

Cat. No. B1665235
M. Wt: 401.6 g/mol
InChI Key: RJWLAIMXRBDUMH-ULQDDVLXSA-N
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Description

N-acetylleucyl-leucyl-methioninal is a chemical compound with the molecular formula C19-H35-N3-O4-S . It is also known by several synonyms, including N-Acetyl-leu-leu-methioninal, N-Allm, Calpain inhibitor 2, and Cpi(2) .


Molecular Structure Analysis

The molecular structure of N-acetylleucyl-leucyl-methioninal is represented by the InChI string: InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-acetylleucyl-leucyl-methioninal include a molecular weight of 401.56, a mono-isotopic mass of 401.23483, and a chemical formula of C19H35N3O4S .

Scientific Research Applications

Enzymatic Reduction in Proteins and Peptides

N-acetylleucyl-leucyl-methioninal plays a role in the enzymatic reduction of methionine sulfoxide residues in proteins and peptides. This process is crucial for restoring the biological activity of oxidized proteins or peptides. An enzymatic system from Escherichia coli and human leukocytes specifically reduces methionine sulfoxide (Met(O)) residues, with compounds like N-acetylMet(O) being good substrates for this reaction (Brot, Fliss, Coleman, & Weissbach, 1984).

N-Terminal Processing in Protein Synthesis

The removal of the initiator methionine and acetylation of the alpha-amino group are early chemical modifications in protein synthesis. This process is catalyzed by methionine aminopeptidase and N α -acetyltransferase. Studies show that these enzymes exist as isoforms varying in cellular location, function, and evolutionary origins, indicating a role for N-acetylated compounds in these processes (Bradshaw, Brickey, & Walker, 1998).

Proteolytic Stability and Inhibition Activity

N-terminal acetylation, like that in N-acetylleucyl-leucyl-methioninal, enhances the proteolytic stability of peptides. This acetylation significantly inhibits the hydrolysis of methionine and leucine enkephalins, suggesting a protective role against enzymatic degradation (Jayawardene & Dass, 1999).

Protein-Protein Interactions

N-terminal acetylation of amino-terminal methionine is important for mediating specific protein-protein interactions. This acetylation promotes cullin neddylation by facilitating interactions within multiprotein complexes, suggesting a regulatory role in protein interactions (Scott, Monda, Bennett, Harper, & Schulman, 2011).

Role in Protein Degradation

N-terminal acetylation of methionine, as seen in compounds like N-acetylleucyl-leucyl-methioninal, can act as a degradation signal in proteins. This process is regulated by specific enzymes like the Doa10 ubiquitin ligase, highlighting its role in protein turnover and cellular regulation (Hwang, Shemorry, & Varshavsky, 2010).

properties

IUPAC Name

(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWLAIMXRBDUMH-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90911499
Record name 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90911499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetylleucyl-leucyl-methioninal

CAS RN

110115-07-6
Record name N-Acetyl-L-leucyl-N-[(1S)-1-formyl-3-(methylthio)propyl]-L-leucinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110115-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylleucyl-leucyl-methioninal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110115076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90911499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUAM-312
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D8SBU367Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Shrivastav, RK Sharma - International Journal of Angiology, 2009 - thieme-connect.com
… (N-acetylleucyl-leucyl-methioninal [ALLM]) on the preischemic perfused heart. The findings suggested that the expression of HMWCaMBP is increased with calpain inhibitor (ALLM …
Number of citations: 2 www.thieme-connect.com
CEM Keller - 2016 - search.proquest.com
Fetal alcohol spectrum disorder (FASD) is a completely preventable disease, that has profound effects on life-long health and function of the affected individual. Prevalence estimates of …
Number of citations: 3 search.proquest.com
NI El-Desoky, NM Hashem, A Gonzalez-Bulnes… - Antioxidants, 2021 - mdpi.com
This study investigated the effect of Moringa leaf ethanolic extract (MLEE) on heat-tolerance variables and the reproductive performance of rabbit does bred under hot climate conditions…
Number of citations: 20 www.mdpi.com
S Parameswaran, RK Sharma - Cardiovascular drugs and therapy, 2012 - Springer
… The study on the protective effect of cell-permeable calpain inhibitor (N-acetylleucyl-leucyl-methioninal) on the pre-ischemic perfused heart suggested that the expression of …
Number of citations: 10 link.springer.com
SG Hwang, SS Yu, JH Ryu, HB Jeon, YJ Yoo… - Journal of Biological …, 2005 - ASBMB
Accumulation of β-catenin and subsequent stimulation of β-catenin-T cell-factor (Tcf)/lymphoid-enhancerfactor (Lef) transcriptional activity causes dedifferentiation of articular …
Number of citations: 115 www.jbc.org

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